FXR Agonism: TCDCA as a β-Cell Specific Insulin Secretagogue vs. Inactive TUDCA
Taurochenodeoxycholic acid (TCDCA) directly stimulates insulin secretion from pancreatic β-cells via exclusive activation of the Farnesoid X Receptor (FXR). Tauroursodeoxycholic acid (TUDCA) does not share this mechanism [1]. This makes TCDCA a specific tool for studying FXR-mediated insulin secretion, a pathway not addressable by TUDCA.
| Evidence Dimension | Receptor activation and insulin secretion |
|---|---|
| Target Compound Data | TCDCA (500 nM) increased insulin secretion in acute incubations with isolated β-cells. |
| Comparator Or Baseline | TUDCA did not stimulate insulin secretion; activation of TGR5 was ineffective. FXR-KO mice showed no response to TCDCA. |
| Quantified Difference | TCDCA is an active FXR agonist in this context, while TUDCA is functionally inactive. |
| Conditions | Isolated mouse pancreatic β-cells, acute incubation (≤1 hour). |
Why This Matters
This provides a clear experimental distinction: TCDCA is required to study FXR-dependent insulin secretion, whereas TUDCA cannot substitute.
- [1] Schittenhelm, B., Wagner, R., Kähny, V., Peter, A., Krippeit-Drews, P., Düfer, M., & Drews, G. (2015). Role of FXR in β-Cells of Lean and Obese Mice. Endocrinology, 156(4), 1263–1272. View Source
